molecular formula C30H34N4O3S3 B2575513 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 489471-02-5

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2575513
CAS No.: 489471-02-5
M. Wt: 594.81
InChI Key: INBUEUSYEPYDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). Elevated APE1 activity is strongly associated with resistance to alkylating agents and radiation in cancers, particularly gliomas . Structurally, the molecule integrates a benzo[d]thiazole moiety linked to a tetrahydrothieno[2,3-c]pyridine scaffold, with an isopropyl group at position 6 and a 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide substituent. These features enhance its binding affinity to APE1 and improve pharmacokinetic properties, including blood-brain barrier penetration, which is critical for targeting gliomas .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O3S3/c1-19(2)33-16-14-23-26(18-33)39-30(27(23)29-31-24-8-4-5-9-25(24)38-29)32-28(35)21-10-12-22(13-11-21)40(36,37)34-15-6-7-20(3)17-34/h4-5,8-13,19-20H,6-7,14-18H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBUEUSYEPYDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a novel compound with significant biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a critical enzyme involved in the base excision repair (BER) pathway, which plays a vital role in DNA damage repair and cellular responses to various stressors.

  • Molecular Formula : C25H28N4O3S2
  • Molecular Weight : 500.1 g/mol
  • IUPAC Name : this compound

The compound functions primarily as an APE1 inhibitor. APE1 is responsible for the majority of AP endonuclease activity in human cells and is linked to cancer cell resistance against treatments such as alkylating agents (e.g., temozolomide). By inhibiting APE1, this compound enhances the cytotoxic effects of these agents, making it a promising candidate for combination therapies in cancer treatment.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits low micromolar activity against purified APE1. The compound has shown to potentiate the cytotoxicity of methylmethane sulfonate (MMS) and temozolomide in HeLa cell lines. Key findings include:

Activity IC50 (µM) Effect
APE1 Inhibition5.0Significant reduction in AP endonuclease activity
Cytotoxicity Enhancement with MMS10.0Increased cell death in treated HeLa cells
Cytotoxicity Enhancement with TMZ8.0Synergistic effects observed in combination therapy

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the benzothiazole and thienopyridine moieties have been explored to optimize potency and selectivity for APE1 inhibition. The following modifications have been noted:

Modification Effect
Substitution on benzothiazoleEnhanced binding affinity to APE1
Variation in piperidine sulfonamideAltered pharmacokinetic properties

Case Studies

Recent studies have highlighted the potential of this compound in clinical applications. For instance:

  • Combination Therapy with Alkylating Agents :
    • In a study involving mice models, co-administration of the compound with temozolomide resulted in a significant reduction in tumor size compared to controls receiving temozolomide alone.
  • Neuroprotective Effects :
    • Preliminary data suggest that the compound may exert protective effects against neurodegenerative processes by modulating DNA repair mechanisms.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: In Vitro Activity Comparison
Compound APE1 IC₅₀ (µM) Cellular Potency (HeLa) BBB Penetration
Target Compound 8.5 ± 1.2 EC₅₀ = 1.2 µM High (brain:plasma ratio = 0.8)
Compound 3 (Acetamide analog) 10.0 ± 2.1 EC₅₀ = 2.5 µM Moderate (ratio = 0.4)
Methoxyamine >100 EC₅₀ = 50 µM Low
Table 2: Structural Impact on APE1 Binding (NMR Analysis)
Region (Proton Positions) Target Compound (δ, ppm) Compound 7 (δ, ppm) Rapa (δ, ppm)
29–36 (Region B) 2.8–3.1 3.0–3.3 2.7–3.0
39–44 (Region A) 1.2–1.5 1.4–1.7 1.1–1.3
  • Key Insight : Substituents in Regions A and B alter chemical shifts, suggesting the isopropyl and sulfonamide groups optimize hydrophobic interactions with APE1’s active site .

Mechanistic and Pharmacokinetic Advantages

  • Selectivity : The sulfonylbenzamide group improves specificity for APE1 over homologous enzymes (e.g., APE2), reducing off-target effects .
  • Metabolic Stability : The isopropyl group enhances resistance to CYP3A4-mediated degradation compared to propyl analogs (t₁/₂ = 6.2 vs. 3.8 hours) .
  • Synergy : Combined with temozolomide, the target compound reduces glioma tumor volume by 70% in murine models, outperforming lucanthone (45% reduction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.